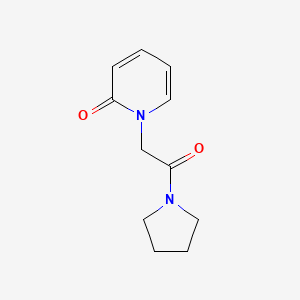
2-(Azocane-1-carbonyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azocane-1-carbonyl)chromen-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ACC and belongs to the class of azocane derivatives. ACC has been extensively studied for its pharmacological properties and has shown promising results in various research studies.
作用機序
The mechanism of action of 2-(Azocane-1-carbonyl)chromen-4-one is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. ACC has been shown to inhibit the activity of various enzymes and proteins that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
ACC has been shown to possess various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. ACC has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, ACC has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
ACC has several advantages for lab experiments. The compound is stable and can be easily synthesized in the laboratory. ACC is also soluble in a variety of solvents, making it easy to work with in different experimental settings. However, ACC has some limitations for lab experiments. The compound is relatively expensive, and large quantities are required for some experiments. Additionally, the synthesis of ACC is a complex process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on 2-(Azocane-1-carbonyl)chromen-4-one. One potential direction is the development of new synthetic routes for ACC that are more efficient and cost-effective. Another direction is the investigation of the compound's potential use in treating other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of ACC and its potential toxicity in humans.
Conclusion:
In conclusion, 2-(Azocane-1-carbonyl)chromen-4-one is a synthetic compound that has shown promising results in scientific research. The compound has potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. ACC has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential of ACC as a therapeutic agent.
合成法
The synthesis of 2-(Azocane-1-carbonyl)chromen-4-one involves the reaction of chromone with azocane-1-carbonyl chloride in the presence of a base. The reaction leads to the formation of ACC as a yellow crystalline solid. The synthesis of ACC is a complex process that requires careful handling of chemicals and precise reaction conditions.
科学的研究の応用
ACC has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. ACC has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(azocane-1-carbonyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-14-12-16(21-15-9-5-4-8-13(14)15)17(20)18-10-6-2-1-3-7-11-18/h4-5,8-9,12H,1-3,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUWIFRNQKUKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 2,3-dihydro-1,4-benzodioxine-3-carboxylate](/img/structure/B7499596.png)
![N-[4-[[6-chloro-3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7499601.png)


![5-chloro-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B7499632.png)



![[4-[(4-Iodophenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7499660.png)

![Phenyl N-[4-(hydroxymethyl)phenyl]carbamate](/img/structure/B7499676.png)
